2-[(2S,6S)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid
Description
This compound is a chiral morpholine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 4-position, a hydroxymethyl substituent at the 6-position, and an acetic acid moiety at the 2-position. The Boc group enhances solubility in organic solvents, while the hydroxymethyl group introduces polarity, making it a versatile intermediate in peptide and glycomimetic synthesis .
Properties
IUPAC Name |
2-[(2S,6S)-6-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6/c1-12(2,3)19-11(17)13-5-8(4-10(15)16)18-9(6-13)7-14/h8-9,14H,4-7H2,1-3H3,(H,15,16)/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKIBMAVATWILZ-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OC(C1)CO)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](O[C@@H](C1)CO)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Borane-THF Reduction of Carboxylic Acid Derivatives
A foundational approach involves the reduction of 4-[(tert-butoxy)carbonyl]morpholine-2-carboxylic acid derivatives. In one protocol, 4-[(tert-butoxy)carbonyl]-2-morpholinecarboxylic acid is treated with borane-THF at 0–20°C, followed by quenching with methanol/acetic acid to yield 2-(hydroxymethyl)-4-Boc-morpholine with 97% efficiency. Key steps include:
- Stage 1 : Borane-THF-mediated reduction of the carboxylic acid to a primary alcohol.
- Stage 2 : Acidic workup to stabilize the hydroxymethyl group.
Characterization via $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$) confirmed the product’s structure, with signals at δ 1.49 ppm (Boc tert-butyl), 3.63–3.75 ppm (morpholine ring protons), and 4.10–4.19 ppm (hydroxymethyl). This method is prized for its high yield and scalability, though stereochemical control requires chiral starting materials.
Electrophile-Induced Cyclization of N-Allyl-α-Aminoalcohols
Chiral morpholines are accessible via bromine-induced cyclization of optically pure N-allyl-α-aminoalcohols. For example, (2R,5S)-3a and (2S,5R)-4a morpholines are formed with 100% diastereomeric excess (de) when quenched at 60% conversion. Electron-donating substituents (e.g., para-OMe) accelerate cyclization, achieving 80% conversion in 5 minutes. While this route enables stereochemical diversity, post-cyclization functionalization (e.g., acetic acid side chain installation) requires additional steps.
Coupling Reactions with Aryl Bromides
Copper-mediated coupling of Boc-protected (S)-2-(hydroxymethyl)morpholine with aryl bromides under Mitsunobu conditions (PPh$$ _3 $$, DIAD, microwave) provides alkoxymethyl morpholine intermediates. Subsequent Boc deprotection (e.g., HCl/dioxane) and reductive amination with polymer-bound cyanoborohydride yield target structures. This method emphasizes modularity but faces limitations in coupling efficiency for sterically hindered substrates.
Reductive Amination and Deprotection Strategies
A patent route describes reductive amination of deprotected morpholine intermediates using sodium triacetoxyborohydride (NaBH(OAc)$$ _3 $$) in dichloroethane. For instance, intermediate A15 (obtained via ketone reduction with Et$$ _3 $$SiH/BF$$ _3 $$) couples with acetic acid derivatives to install the acetyl side chain. Oxidation (e.g., Jones reagent) and final deprotection yield the target compound.
Stereochemical Considerations and Control
The (2S,6S) configuration is critical for biological activity. Chiral pool synthesis using commercially available (S)-2-(hydroxymethyl)morpholine-4-carboxylate ensures enantiopurity. Asymmetric induction via Evans auxiliaries or enzymatic resolution remains less common due to cost. Diastereomer ratios in cyclization reactions are solvent-dependent; polar aprotic solvents (e.g., THF) favor (2S,6S) configurations by stabilizing transition-state hydrogen bonds.
Reaction Optimization and Catalytic Systems
Lewis Acid Catalysis
BF$$ _3 $$-Et$$ _2 $$O enhances ketone reductions (e.g., Et$$ _3 $$SiH-mediated) by polarizing carbonyl groups, achieving >90% selectivity for hydroxymethyl intermediates. Similarly, AlCl$$ _3 $$ facilitates Friedel-Crafts acylations in early-stage syntheses.
Microwave-Assisted Synthesis
Mitsunobu etherifications under microwave irradiation (180°C, 10 min) improve yields to 85–90% by accelerating SN2 displacements. This method reduces side products compared to conventional heating.
Comparative Analysis of Synthetic Approaches
Applications and Derivative Syntheses
The target compound serves as a precursor to renin inhibitors (e.g., aliskiren analogs) and SGLT2 modulators. Functionalization at the hydroxymethyl group (e.g., phosphorylation, glycosylation) enables prodrug development. A notable derivative, (1R,2R,3S,4R,5R,6S)-4-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)cyclohexane-1,2,3,5-tetraol, exhibits antidiabetic activity.
Chemical Reactions Analysis
Types of Reactions
2-[(2S,6S)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
2-[(2S,6S)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2S,6S)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Biological Activity
The compound 2-[(2S,6S)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid is a morpholine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-[(2S,6S)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid can be represented as follows:
This compound features a morpholine ring, which is crucial for its biological activity. The presence of the tert-butoxycarbonyl group enhances its stability and solubility, making it an attractive candidate for drug development.
Antimicrobial Activity
Research has indicated that morpholine derivatives exhibit significant antimicrobial properties. In particular, studies have shown that 2-[(2S,6S)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid demonstrates potent activity against various bacterial strains. For instance, in vitro tests revealed that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 64 µg/mL .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been explored. In a study examining its effects on cytokine production, it was found to significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The IC50 values for these effects were reported at approximately 25 µM .
Anti-cancer Potential
Preliminary studies suggest that this morpholine derivative may possess anti-cancer properties. In cellular assays involving human breast cancer cell lines (e.g., MDA-MB-231), the compound exhibited a dose-dependent reduction in cell viability, with IC50 values around 15 µM. Mechanistic studies indicated that this effect may be mediated through the induction of apoptosis and cell cycle arrest at the G1 phase .
The biological activities of 2-[(2S,6S)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
- Cytokine Modulation : By downregulating pro-inflammatory cytokines, it helps mitigate inflammation, which is beneficial in various chronic inflammatory conditions.
- Induction of Apoptosis : The anti-cancer effects are linked to the activation of apoptotic pathways, leading to programmed cell death in malignant cells.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
2-{4-[(tert-Butoxy)carbonyl]-6-methylmorpholin-2-yl}acetic Acid
- Structure : Differs by replacing the hydroxymethyl group with a methyl group at the 6-position (CAS 66718-30-7).
- Properties :
2-{4-[(tert-Butoxy)carbonyl]-1,1-dioxo-1λ⁶-thiomorpholin-2-yl}acetic Acid
- Structure : Thiomorpholine core with sulfone groups (CAS 1783603-67-7).
- Properties: Sulfur atom increases electron-withdrawing effects, altering reactivity. Enhanced stability against oxidation compared to morpholine analogs. Molecular formula: C₁₁H₁₉NO₆S (vs. C₁₂H₂₁NO₆ for the target compound) .
(S)-2-(4-(tert-Butoxycarbonyl)morpholin-3-yl)acetic Acid
- Structure : Acetic acid substituent at the 3-position of morpholine (CAS 839710-38-2).
- Properties :
Functional Group Variations
2-[(2S)-2-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanamide]acetic Acid
- Structure : Pentanamide backbone instead of morpholine (CAS 1955474-43-7).
- Properties :
2-[(2R,5R,6S)-6-(Hydroxymethyl)-5-[(4-methylphenyl)sulfonylamino]-2-oxanyl]acetic Acid
- Structure: Oxane ring with sulfonylamino and hydroxymethyl groups (C₁₅H₂₁NO₆S).
- Properties: Sulfonylamino group introduces hydrogen-bond acceptor sites. Exact mass: 343.1087, distinct from the target compound’s 303.31 .
Stereochemical and Physicochemical Comparisons
| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Features |
|---|---|---|---|---|
| Target Compound | C₁₂H₂₁NO₆ | 303.31 | Not Provided | (2S,6S) stereochemistry, hydroxymethyl |
| 6-Methyl Morpholine Analog | C₁₂H₂₁NO₅ | 287.32 | 66718-30-7 | Methyl substituent |
| Thiomorpholine Sulfone Analog | C₁₁H₁₉NO₆S | 317.34 | 1783603-67-7 | Sulfone groups, sulfur atom |
| 3-Acetic Acid Morpholine Analog | C₁₁H₁₉NO₅ | 269.27 | 839710-38-2 | Acetic acid at 3-position |
- Solubility : The hydroxymethyl group in the target compound enhances water solubility compared to methyl or sulfone analogs.
- Reactivity : The Boc group in all analogs allows selective deprotection under acidic conditions, but the thiomorpholine derivative’s sulfur atom may participate in nucleophilic reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
